molecular formula C5H10ClF2NS B2507890 6,6-Difluoro-1,4-thiazepane;hydrochloride CAS No. 2413897-09-1

6,6-Difluoro-1,4-thiazepane;hydrochloride

Cat. No.: B2507890
CAS No.: 2413897-09-1
M. Wt: 189.65
InChI Key: LOFCINMENRPZMD-UHFFFAOYSA-N
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Description

6,6-Difluoro-1,4-thiazepane;hydrochloride is a chemical compound with the molecular formula C5H9F2NS·HCl. It is a derivative of thiazepane, a seven-membered heterocyclic compound containing sulfur and nitrogen atoms. The presence of two fluorine atoms at the 6th position of the thiazepane ring imparts unique chemical properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Difluoro-1,4-thiazepane;hydrochloride typically involves the fluorination of a thiazepane precursor. One common method is the reaction of 1,4-thiazepane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often at low temperatures, to ensure selective fluorination at the 6th position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced fluorination techniques to achieve high yields and purity. The final product is typically purified through recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

6,6-Difluoro-1,4-thiazepane;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiazepane derivatives, sulfoxides, and sulfones, depending on the reaction conditions and reagents used .

Scientific Research Applications

6,6-Difluoro-1,4-thiazepane;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6,6-Difluoro-1,4-thiazepane;hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Difluoro-1,4-thiazepane;hydrochloride is unique due to the presence of two fluorine atoms, which significantly alter its chemical and biological properties. The fluorine atoms increase the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

6,6-difluoro-1,4-thiazepane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NS.ClH/c6-5(7)3-8-1-2-9-4-5;/h8H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWFXLSYLOSZJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(CN1)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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